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Cat. No.: B1684498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Trilostane, a

competitive inhibitor of 3β-hydroxysteroid dehydrogenase, which is utilized in the treatment of

Cushing's syndrome, particularly in veterinary medicine. The synthesis outlined herein focuses

on the conversion of the precursor (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol to

Trilostane.

Overview of Synthetic Pathway
The synthesis of Trilostane from its isoxazole precursor involves a base-mediated cleavage of

the (2,3-d)isoxazole ring, followed by acidification to yield the final product. This method is a

common final step in multi-step syntheses of Trilostane.[1][2][3] The base, typically an alkali

metal hydroxide or methoxide, facilitates the opening of the isoxazole ring to form an enolate

intermediate. Subsequent acidification with an acid, such as acetic acid, leads to the formation

of Trilostane, which then precipitates out of the solution upon the addition of water.[1][2]

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Trilostane from

(4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol.
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Parameter Value Unit Notes

Starting Material

Precursor Compound 10.0 g

(4α,5α,17β)-4,5-

epoxyandrost-2-

eno(2,3-d)isoxazol-17-

ol

Molar Amount of

Precursor
30.4 mmols 1.0 equivalent

Reagents

Methanol 150 ml Solvent

Sodium Hydroxide 1.49 g Base

Molar Amount of Base 37.3 mmols 1.23 equivalents

Acetic Acid 2.74 g Acid

Molar Amount of Acid 45.6 mmols 1.50 equivalents

Water 150 ml For precipitation

Reaction Conditions

Warming Temperature 40 - 45 °C
For isoxazole ring

cleavage

Reaction Time

(Warming)
2 hours

Precipitation

Temperature
40 - 45 °C

Maintained during

water addition

Cooling Temperature 18 - 20 °C
For complete

precipitation

Product

Final Yield of

Trilostane
9.5 g
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Percentage Yield 95 % [4]

Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of Trilostane.

Materials:

(4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol

Methanol

Sodium hydroxide

Acetic acid

Water

Round-bottomed flask with stirrer

Heating mantle or water bath

Filtration apparatus

Vacuum oven

Procedure:

Dissolution of Precursor: In a round-bottomed flask equipped with a stirrer, dissolve 10.0 g

(30.4 mmols, 1.0 equiv) of (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol in 150

ml of methanol.[1][4]

Base Treatment: Add 1.49 g (37.3 mmols, 1.23 equiv) of sodium hydroxide to the solution

and stir to dissolve.[1][4]

Ring Cleavage: Warm the solution to 40 - 45 °C and maintain this temperature with stirring

for two hours to facilitate the cleavage of the isoxazole ring.[1][4]
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Acidification: While maintaining the temperature at 40 - 45 °C, slowly add 2.74 g (45.6

mmols, 1.50 equiv) of acetic acid over a period of two hours.[4]

Precipitation: Add 150 ml of water to the reaction mixture. The addition should be done at a

rate that maintains the temperature of the resulting slurry at 40 - 45 °C.[4]

Cooling and Isolation: Allow the slurry to stir and cool to 18 - 20 °C. Collect the solid

precipitate by filtration and wash the filter cake with water.[1][4]

Drying: Dry the collected solid in a vacuum oven at 40 - 50 °C until a constant weight is

achieved to obtain Trilostane.[4] The expected yield is approximately 9.5 g (95%).[4]
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Caption: Synthetic pathway from the precursor to Trilostane.
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Caption: Step-by-step experimental workflow for the synthesis of Trilostane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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